molecular formula C15H22N4OS B6470876 4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640902-45-8

4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6470876
CAS No.: 2640902-45-8
M. Wt: 306.4 g/mol
InChI Key: NEAKFHCQXWIAEN-UHFFFAOYSA-N
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Description

4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic compound featuring a thiomorpholine core linked to a piperidine ring substituted with a 4-methylpyrimidin-2-yl group. This structure combines sulfur-containing and nitrogen-rich moieties, which are often associated with enhanced bioavailability and binding affinity in medicinal chemistry.

Properties

IUPAC Name

[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-12-4-5-16-15(17-12)19-6-2-3-13(11-19)14(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAKFHCQXWIAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine exhibit significant antimicrobial properties. For example, oxazolidinone derivatives have been shown to be effective against various pathogens, including multi-resistant strains of Staphylococcus and Streptococcus species, as well as anaerobic bacteria like Bacteroides . This suggests that the compound may be explored for its potential use in treating infections caused by resistant microorganisms.

Anti-inflammatory Potential

Studies have highlighted the role of thiomorpholine derivatives in modulating inflammatory responses. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs . The specific interactions of the thiomorpholine component with cellular pathways could provide insights into new therapeutic strategies.

Cancer Research

The antiproliferative effects of related compounds have been documented, suggesting that this compound could be evaluated for its potential as an anticancer agent. Preliminary studies on structurally similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of oxazolidinone derivatives demonstrated that modifications to the piperidine ring can enhance antimicrobial efficacy against resistant strains. The research found that certain substitutions led to increased potency, indicating a structure-activity relationship that could be leveraged in drug design .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on thiomorpholine derivatives revealed their capacity to reduce the expression of inflammatory markers in macrophages. This study highlighted the potential of these compounds in managing chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 3: Cancer Cell Lines

Research evaluating the cytotoxic effects of pyrimidine-based compounds on various cancer cell lines showed that specific structural features significantly impacted their effectiveness. The findings suggested that further exploration of thiomorpholine derivatives could lead to novel anticancer therapies .

Mechanism of Action

The mechanism of action of 4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: 4-{1-[1-(Pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine

This compound (listed in ) shares the thiomorpholine-piperidine-carbonyl backbone but replaces the 4-methylpyrimidin-2-yl group with a pyridin-2-yl substituent . Key differences include:

  • Synthetic Pathways : While both compounds likely employ similar coupling strategies, the pyridine derivative may require distinct boronic acid intermediates or transition-metal catalysts for Suzuki-Miyaura cross-coupling (as seen in for related compounds) .

Structural Analog: 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]thiomorpholine

Described in , this derivative features a nitro-substituted pyridine ring instead of methylpyrimidine. Notable contrasts include:

  • Electronic Effects : The nitro group is strongly electron-withdrawing, which could reduce metabolic stability compared to the methylpyrimidine group.
  • Spectral Data : The $ ^1H $ NMR of this compound (δ 8.20 ppm for pyridine-H) highlights distinct aromatic proton shifts compared to methylpyrimidine analogs .

Functionalized Thiomorpholine Derivatives in Patent Literature

and describe thiomorpholine derivatives with nitrophenyl or morpholine-thienopyrimidine substituents. These examples emphasize:

  • Diverse Applications: Nitrophenyl derivatives () are precursors for combinatorial libraries, while morpholine-thienopyrimidines () target kinase inhibition .
  • Synthesis Flexibility : Reactions such as N-arylation () or Pd-catalyzed cross-coupling () are adaptable for modifying the thiomorpholine core .

Research Findings and Implications

  • Substituent-Driven Properties : The 4-methylpyrimidine group in the target compound may offer improved metabolic stability over nitro- or pyridine-substituted analogs due to reduced electron-withdrawing effects .
  • Synthetic Versatility : Transition-metal-free N-arylation () and Pd-catalyzed cross-coupling () are broadly applicable for functionalizing thiomorpholine derivatives .
  • Pharmacological Potential: While direct activity data for the target compound is lacking, structurally related thiomorpholine derivatives in patents are frequently explored as kinase inhibitors or CNS agents, suggesting similar therapeutic avenues .

Biological Activity

The compound 4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H18_{18}N4_{4}OS
  • Molecular Weight : 298.39 g/mol

The compound features a thiomorpholine ring, which is known for its ability to interact with biological targets, potentially influencing various physiological processes.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that similar compounds can inhibit various enzymes, including kinases and proteases, which play crucial roles in cell signaling and metabolism.
  • Modulation of Receptor Activity : The presence of the piperidine and pyrimidine moieties suggests potential interactions with neurotransmitter receptors and other cellular receptors, influencing signal transduction pathways.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds. For instance, the combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone has shown enhanced antiproliferative effects in malignant pleural mesothelioma cells by inhibiting the ERK pathway and downregulating CD44 expression .

Antimicrobial Activity

Compounds structurally related to thiomorpholines have been reported to exhibit antimicrobial effects against various pathogens. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Data Tables

Biological Activity Effect Observed Reference
AnticancerInhibition of tumor growth in vitro and in vivo
AntimicrobialEffective against resistant strains
Enzyme InhibitionHigh selectivity for specific kinases

Case Studies

  • Study on Anticancer Effects : A study investigated the effects of 4-methylumbelliferone in combination with trametinib on malignant pleural mesothelioma. The results indicated that the combination therapy significantly reduced tumor size in xenograft models compared to controls, suggesting a synergistic effect on tumor inhibition .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiomorpholine derivatives against multi-resistant bacterial strains. The findings revealed that these compounds exhibited significant antibacterial activity, supporting their potential use in treating infections caused by resistant pathogens .

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